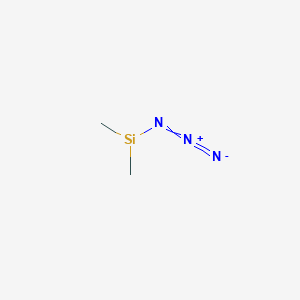
CID 78061294
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido(dimethyl)silane is an organosilicon compound with the molecular formula (CH₃)₂SiN₃. It is a colorless, volatile liquid that is used as a reagent in organic synthesis. The azido group (N₃) attached to the silicon atom makes it a versatile compound for various chemical reactions, particularly in the formation of nitrogen-containing compounds.
Métodos De Preparación
Azido(dimethyl)silane can be synthesized through several methods. One common method involves the reaction of chlorodimethylsilane with sodium azide in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds as follows:
[ (CH₃)₂SiCl + NaN₃ \rightarrow (CH₃)₂SiN₃ + NaCl ]
This method is straightforward and typically carried out at room temperature. Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure safety and yield.
Análisis De Reacciones Químicas
Azido(dimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles. For example, it can react with primary and secondary alkyl halides to form alkyl azides.
Reduction Reactions: Azido(dimethyl)silane can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common reagents used in these reactions include sodium azide, alkyl halides, and reducing agents like LiAlH₄. The major products formed from these reactions are alkyl azides, primary amines, and triazoles.
Aplicaciones Científicas De Investigación
Azido(dimethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various nitrogen-containing compounds, including triazoles and amines. It is also used in click chemistry for the formation of stable triazole linkages.
Biology: In biological research, azido(dimethyl)silane is used for labeling biomolecules through click chemistry, enabling the study of biological processes at the molecular level.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Azido(dimethyl)silane is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of azido(dimethyl)silane involves the reactivity of the azido group. In substitution reactions, the azido group acts as a nucleophile, attacking electrophilic centers. In reduction reactions, the azido group is reduced to an amine, releasing nitrogen gas. In cycloaddition reactions, the azido group participates in the formation of triazoles through a concerted mechanism.
Comparación Con Compuestos Similares
Azido(dimethyl)silane can be compared with other azido-containing silanes, such as azidotrimethylsilane and azidomethylsilane. These compounds share similar reactivity due to the presence of the azido group but differ in their silicon-containing substituents. For example:
Azidotrimethylsilane: (CH₃)₃SiN₃
Azidomethylsilane: (CH₃)Si(N₃)₂
Azido(dimethyl)silane is unique in its balance of reactivity and stability, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C2H6N3Si |
|---|---|
Peso molecular |
100.17 g/mol |
InChI |
InChI=1S/C2H6N3Si/c1-6(2)5-4-3/h1-2H3 |
Clave InChI |
VHCNHZUEZGDULP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


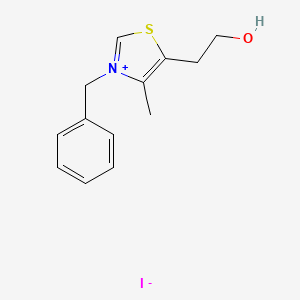
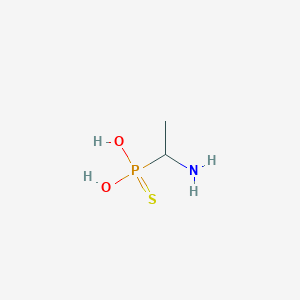

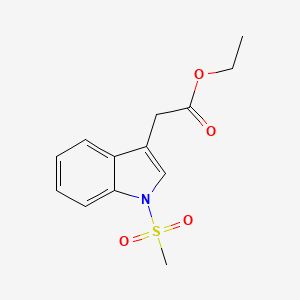
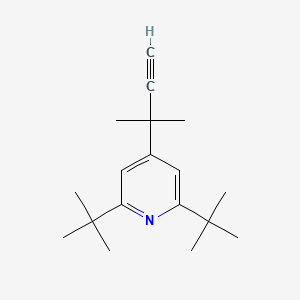

![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
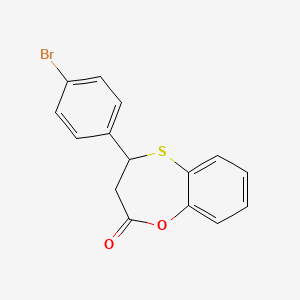
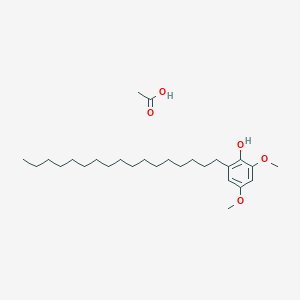
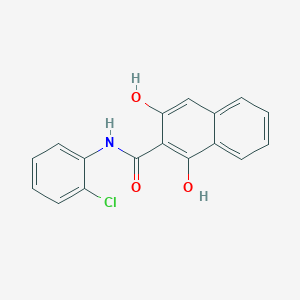
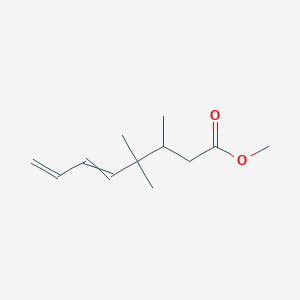
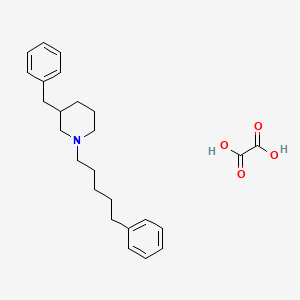
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
